![molecular formula C13H11BrN2O3 B1390057 N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide CAS No. 885983-65-3](/img/structure/B1390057.png)
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” can be used as a key starting material for the synthesis of various heterocyclic compounds . This includes the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Anticancer Activity
The synthesized compounds from “N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” have been screened for their in vitro anticancer activity against six human cancer cell lines . These include human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), human breast cancer (MCF), and normal fibroblast cells (WI38) .
Cytotoxicity
The compounds synthesized from “N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” have shown significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against NUGC (IC 50 = 29 nM) compared to the standard CHS 828 (IC 50 = 25 nM) .
Proteomics Research
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” is used in proteomics research . It is a biochemical that can be used for research purposes .
Synthesis of Pyrazoline-Coumarin Derivatives
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” can be used in the synthesis of pyrazoline-coumarin derivatives . This is achieved through its reaction with different reagents .
Synthesis of Polyfunctionalized Biologically Active Heterocyclic Compounds
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide” can be used in the synthesis of polyfunctionalized biologically active heterocyclic compounds . This includes the synthesis of thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety .
properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-12(17)15-9-3-1-4-10(7-9)16-13(18)11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRUTAHFTFTWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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